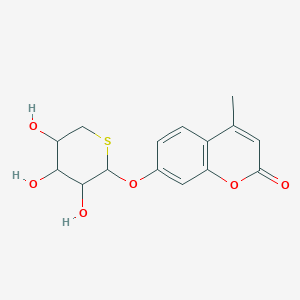
4-Methyl-2-oxo-2H-1-benzopyran-7-yl 5-thiopentopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Odiparcil is an orally-available small molecule developed for the treatment of several subtypes of mucopolysaccharidosis (MPS), a group of rare and progressive genetic disorders. It can potentially decrease the lysosomal accumulation of chondroitin sulfate and dermatan sulfate in patients with certain MPS subtypes (MPS I, II, IVa, VI, and VII) .
Métodos De Preparación
The synthetic routes and reaction conditions for odiparcil involve the use of β-D-xyloside derivatives. These derivatives are substrates of galactosyltransferase I, the enzyme responsible for the attachment of a galactosyl molecule to protein-bound xylose, which is required for the synthesis of O-glycosylated proteoglycans . Industrial production methods for odiparcil are not widely detailed in public literature, but it involves standard organic synthesis techniques.
Análisis De Reacciones Químicas
Odiparcil undergoes several types of chemical reactions, including:
Oxidation: Odiparcil can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Odiparcil can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Odiparcil has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosaminoglycan synthesis and degradation.
Biology: Investigated for its role in cellular processes involving glycosaminoglycans.
Mecanismo De Acción
Odiparcil changes the way chondroitin sulfate and dermatan sulfate are synthesized, facilitating the production of soluble glycosaminoglycans, which can be excreted in the urine rather than accumulating in cells. This mechanism is relevant to tissues where glycosaminoglycans accumulate and are poorly addressed by enzyme replacement therapy. Odiparcil is well distributed in the body, including in tissues that are poorly vascularized or protected by barriers such as the eyes .
Comparación Con Compuestos Similares
Odiparcil is unique compared to other similar compounds due to its oral availability and ability to reduce glycosaminoglycan accumulation in various tissues. Similar compounds include:
Enzyme Replacement Therapy (ERT): Unlike ERT, odiparcil is a small molecule that can penetrate tissues that are poorly vascularized.
β-D-xyloside derivatives: These compounds are substrates for glycosaminoglycan synthesis but may not have the same efficacy in reducing glycosaminoglycan accumulation as odiparcil.
Propiedades
IUPAC Name |
4-methyl-7-(3,4,5-trihydroxythian-2-yl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHNIQQUVJOPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861340 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 5-thiopentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
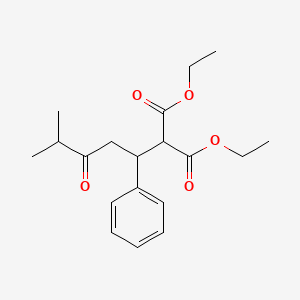

![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
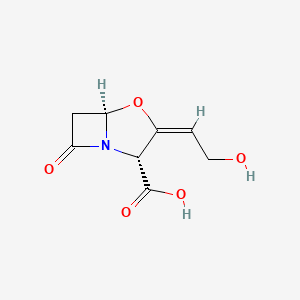
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)

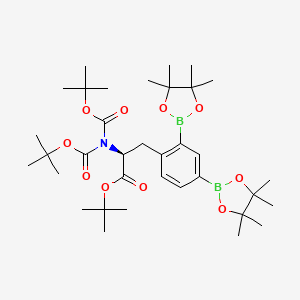
![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)

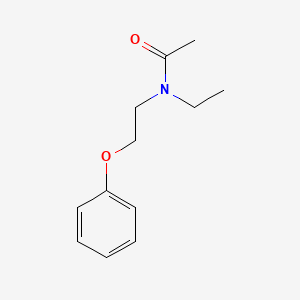

![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
